![molecular formula C31H44K2O18S2 B14180582 Dipotassium;15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylate](/img/structure/B14180582.png)

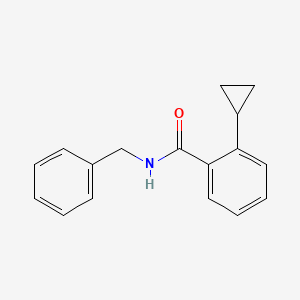

Dipotassium;15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dipotassium carboxyatractyloside is a highly toxic diterpene glycoside that inhibits the ADP/ATP translocase. It is derived from plants such as Atractylis gummifera and Xanthium species . This compound is known for its potent inhibitory effects on mitochondrial function, making it a subject of interest in various scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium carboxyatractyloside involves the extraction of carboxyatractyloside from plant sources, followed by its conversion to the dipotassium salt form. The extraction process typically includes solid-phase extraction and high-performance liquid chromatography (HPLC) coupled with high-resolution tandem mass spectrometry (HRMS/MS) for purification .

Industrial Production Methods

the extraction and purification processes used in research settings can be scaled up for industrial purposes if needed .

Analyse Des Réactions Chimiques

Types of Reactions

Dipotassium carboxyatractyloside undergoes various chemical reactions, including:

Oxidation: This reaction can alter the functional groups within the compound, potentially affecting its inhibitory properties.

Reduction: Reduction reactions can modify the glycosidic bonds, impacting the compound’s stability and activity.

Substitution: Substitution reactions can introduce new functional groups, altering the compound’s chemical properties and biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce simpler glycosides .

Applications De Recherche Scientifique

Dipotassium carboxyatractyloside has several scientific research applications, including:

Mécanisme D'action

Dipotassium carboxyatractyloside exerts its effects by inhibiting the ADP/ATP translocase, a crucial enzyme in the mitochondrial inner membrane. This inhibition disrupts the exchange of ADP and ATP across the mitochondrial membrane, leading to a loss of mitochondrial membrane potential and subsequent cell death . The compound stabilizes the nucleoside binding site of the translocase, preventing the normal function of the enzyme .

Comparaison Avec Des Composés Similaires

Similar Compounds

Atractyloside: Another diterpene glycoside that also inhibits the ADP/ATP translocase but is less potent than dipotassium carboxyatractyloside.

Bongkrekic Acid: A compound with similar inhibitory effects on mitochondrial function but with a different chemical structure.

Uniqueness

Dipotassium carboxyatractyloside is unique due to its high potency and specificity in inhibiting the ADP/ATP translocase. Unlike atractyloside, its effects are not reversed by increasing the concentration of adenine nucleotides . This makes it a valuable tool in studying mitochondrial function and potential therapeutic applications .

Propriétés

Formule moléculaire |

C31H44K2O18S2 |

|---|---|

Poids moléculaire |

847.0 g/mol |

Nom IUPAC |

dipotassium;15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylate |

InChI |

InChI=1S/C31H46O18S2.2K/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38;;/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |

Clé InChI |

FPJGZZYAZUKPAD-UHFFFAOYSA-L |

SMILES canonique |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)[O-])C(=O)[O-])C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K+].[K+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-3-ethyl-8-fluoro-2,3,3a,4,5,9b-hexahydronaphtho[1,2-b]furan](/img/structure/B14180499.png)

![4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine](/img/structure/B14180529.png)

![6-(2,3-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180545.png)

![N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline](/img/structure/B14180565.png)

![N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide](/img/structure/B14180569.png)

![2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl acetate](/img/structure/B14180572.png)

![3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzamide](/img/structure/B14180578.png)